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Compound of Interest

Compound Name: 2-Methyl-3-phenylquinoxaline

Cat. No.: B157063

An In-depth Technical Guide to 2-Methyl-3-
phenylquinoxaline

This technical guide provides a comprehensive overview of 2-Methyl-3-phenylquinoxaline, a
heterocyclic aromatic compound of interest to researchers, scientists, and professionals in drug
development. This document details its chemical properties, synthesis protocols, and the
biological activities of its derivatives, with a focus on their potential as anticancer agents.

Chemical Identity and Properties

2-Methyl-3-phenylquinoxaline is a derivative of quinoxaline, a bicyclic heteroaromatic
compound. Its chemical structure, molecular formula, and CAS number are fundamental for its
identification and characterization in research and development.
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Identifier Value Source

IUPAC Name 2-methyl-3-phenylquinoxaline PubChem[1]

CAS Number 10130-23-1 BOC Sciences[2], PubChem[1]
Molecular Formula C15H12N2 BOC Sciences[2], PubChem[1]
Molecular Weight 220.27 g/mol PubChem[1]

Alternate Formula C15H14N2 ChemBK]3], Sigma-Aldrich[4]
Alternate Mol. Wt. 222.29 g/mol ChemBK[3], Sigma-Aldrich[4]

Note: Discrepancies in molecular formula and weight may be due to different isomeric forms or
hydration states reported by suppliers.

Synthesis of Quinoxaline Derivatives

The synthesis of quinoxaline derivatives often involves the condensation of an o-
phenylenediamine with a 1,2-dicarbonyl compound. Greener synthesis approaches utilizing
ultrasonic irradiation or catalysts like p-toluenesulfonic acid (p-TSA) have been developed to
improve yields and reduce reaction times.[5] For instance, the synthesis of 2,3-
diphenylquinoxaline has been achieved with a 97% yield in 8 minutes using ultrasound.[5]

A common precursor for various derivatives is 3-phenylquinoxaline-2(1H)-thione. Its synthesis
and subsequent alkylation are key steps in producing a range of biologically active molecules.

[e1[7181Iel
This protocol describes a two-step synthesis starting from 2-chloro-3-phenylquinoxaline.

Materials:

2-chloro-3-phenylquinoxaline

N-cyclohexyldithiocarbamate cyclohexylammonium salt

Chloroform (CHCI3)

Ethanol
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Procedure:
e A solution of 2-chloro-3-phenylquinoxaline (2.5 mmol) in 25 mL of CHCI3 is prepared.[7][8][9]

» N-cyclohexyldithiocarbamate cyclohexylammonium salt (0.69 g, 2.5 mmol) is added to the
solution.[7][8][9]

e The reaction mixture is refluxed at 61°C for 12 hours.[7][8][9]
e The solvent is evaporated under reduced pressure.[7][8][9]

o 25 mL of ethanol is added to the solid residue, and the resulting yellowish precipitate is
filtered to yield the desired product.[7][8][9]

This protocol outlines the S-alkylation of the thione precursor to generate diverse quinoxaline
derivatives.

Materials:

3-Phenylquinoxaline-2(1H)-thione (1.0 mmol)

Triethylamine (2.0 mmol)

Ethyl alcohol (95%)

Appropriate alkylating agent (e.g., methyl acrylate, chloroacetonitrile) (1.0 mmol)
Procedure:

o To a mixture of 3-phenylquinoxaline-2(1H)-thione (0.24 g, 1.0 mmol) and triethylamine (0.2
mL, 2.0 mmol) in 30 mL of ethyl alcohol, the selected alkylating agent is added.[6][8][9]

e The reaction mixture is heated under reflux for 4-12 hours.[6][8][9]
o The mixture is then concentrated under reduced pressure.[6][8][9]

e The resulting solid is filtered and crystallized from ethyl alcohol to yield the S-alkylated
derivative.[6][8][9]
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General Synthesis Workflow for Quinoxaline Derivatives
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General synthesis workflow for quinoxaline derivatives.

Biological Activity and Therapeutic Potential

Quinoxaline derivatives are recognized for a wide spectrum of therapeutic properties, including
anticancer, antiviral, antimicrobial, and anti-inflammatory activities.[9] Their mechanism of
action in cancer often involves the inhibition of key enzymes such as tyrosine kinases and c-
MET kinase, or the induction of apoptosis.[8][9]

Numerous studies have demonstrated the potent antiproliferative activity of 2-Methyl-3-
phenylquinoxaline derivatives against various cancer cell lines.

Table of IC50 Values for Quinoxaline Derivatives:
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Reference Drug

Compound Cell Line IC50 (png/mL) (Doxorubicin) Source

IC50 (ug/mL)
Active
Derivatives (10 HCT-116 1.9 - 7.52 3.23 ACS Omega[6]
compounds)
Active
Derivatives (17 MCF-7 2.3-6.62 3.23 ACS Omega[6]
compounds)
Compound 10b HCT-116 1.52 Not Specified NIH[8]
Compound 10b MCF-7 2.0 Not Specified NIH[8]

RSC

Compound 2a HCT-116 28.85 + 3.26 Not Specified

Publishing[10]

| Compound 7j | HCT-116 | 26.75 £ 3.50 | Not Specified | RSC Publishing[10] |

The data indicates that several derivatives exhibit potent anticancer activity, with some showing

higher efficacy than the reference drug doxorubicin.[6] Compound 10Db, in particular,
demonstrated the highest inhibitory action on both HCT-116 and MCF-7 cell lines.[8] Further
studies on 2-ox0-3-phenylquinoxalines revealed that treatment of HCT-116 cells with

compound 7j led to significant reductions in cell viability, notable morphological changes,

nuclear disintegration, and chromatin fragmentation, confirming apoptosis.[10]

In silico molecular docking studies suggest that these compounds may exert their anticancer

effects by inhibiting human thymidylate synthase (hTS).[6][8] The quinoxaline ring serves as a

suitable scaffold, and modifications to the side chain can enhance binding affinity to the

enzyme's allosteric site, stabilizing its inactive conformation.[6][8]
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Proposed Mechanism of Action via hTS Inhibition
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Proposed inhibition of human thymidylate synthase.

Safety and Handling

According to GHS hazard statements, 2-Methyl-3-phenylquinoxaline is classified as a
substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.
[1] Appropriate personal protective equipment, including gloves and eye/face protection, should
be worn when handling this compound.

This guide consolidates current knowledge on 2-Methyl-3-phenylquinoxaline and its
derivatives, providing a valuable resource for professionals engaged in chemical synthesis and
cancer research. The promising biological activities of these compounds warrant further
investigation for the development of novel therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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